5-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a trifluoromethyl group, a fluorophenyl group, and a thiophen-2-ylmethyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and β-ketoesters.
Introduction of the trifluoromethyl group: This step can be performed using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Attachment of the fluorophenyl and thiophen-2-ylmethyl groups: These groups can be introduced through substitution reactions using suitable halogenated precursors and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors with palladium-catalyzed coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzyme active sites: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Altering gene expression: Affecting transcription factors and gene regulatory networks.
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
5-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: Substitution of the fluorine atom with chlorine, leading to different chemical properties.
Uniqueness
The presence of the trifluoromethyl group in 5-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide imparts unique chemical and biological properties, making it distinct from similar compounds. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C19H16F4N4OS |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H16F4N4OS/c20-12-5-3-11(4-6-12)14-8-16(19(21,22)23)27-17(25-14)9-15(26-27)18(28)24-10-13-2-1-7-29-13/h1-7,9,14,16,25H,8,10H2,(H,24,28) |
InChI Key |
FXJHEMTUGNGZDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NCC3=CC=CS3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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